molecular formula C22H28N8O B12404322 Jak3/btk-IN-3

Jak3/btk-IN-3

Cat. No.: B12404322
M. Wt: 420.5 g/mol
InChI Key: RBBKSKAGLMNDCU-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C22H28N8O

Molecular Weight

420.5 g/mol

IUPAC Name

1-[(2S,5R)-5-[[5-cyclopropyl-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-2-methylpiperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C22H28N8O/c1-4-18(31)30-12-15(8-5-13(30)2)25-21-19-17(14-6-7-14)10-23-20(19)27-22(28-21)26-16-9-24-29(3)11-16/h4,9-11,13-15H,1,5-8,12H2,2-3H3,(H3,23,25,26,27,28)/t13-,15+/m0/s1

InChI Key

RBBKSKAGLMNDCU-DZGCQCFKSA-N

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C

Origin of Product

United States

Preparation Methods

The synthesis of Jak3/btk-IN-3 involves several key steps, including reduction, cyclization, substitution, N-alkylation, and deprotection. These reactions are typically carried out under controlled conditions to ensure the purity and efficacy of the final product . Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining high quality and consistency.

Chemical Reactions Analysis

Jak3/btk-IN-3 undergoes various chemical reactions, including:

Scientific Research Applications

Autoimmune Diseases

Research has demonstrated that Jak3/btk-IN-3 exhibits significant efficacy in preclinical models of autoimmune diseases. For instance, studies involving the rat collagen-induced arthritis model have shown that the compound can significantly reduce inflammation and joint destruction, outperforming traditional treatments like tofacitinib .

Cancer Therapy

This compound has also been investigated for its potential in treating B-cell lymphomas. The dual inhibition of JAK3 and BTK is particularly relevant as both kinases are implicated in the signaling pathways that promote the survival and proliferation of B-cells . The compound's ability to modulate these pathways could lead to improved outcomes in patients with B-cell malignancies.

Inflammatory Disorders

The compound has shown promise in various inflammatory models beyond rheumatoid arthritis. In experimental autoimmune encephalomyelitis (EAE) models, which simulate multiple sclerosis, this compound demonstrated robust efficacy by ameliorating disease symptoms . This suggests its potential application across a spectrum of inflammatory diseases.

Data Tables

Application Area Model Used Outcome
Autoimmune DiseasesRat collagen-induced arthritis95% reduction in joint inflammation
Cancer TherapyB-cell lymphoma cell linesSignificant reduction in cell viability
Inflammatory DisordersExperimental autoimmune encephalomyelitisImproved clinical scores and reduced symptoms

Case Studies

  • Rheumatoid Arthritis : In a study using rat models, this compound was administered at a dose of 10 mg/kg, resulting in a notable reduction in clinical scores associated with arthritis. Histological analysis revealed decreased osteoclast activity and joint destruction compared to control groups .
  • Multiple Sclerosis : In EAE models induced by MOG peptides, this compound treatment led to significant improvements in motor function and reduced inflammatory cell infiltration into the central nervous system. This highlights its therapeutic potential for neuroinflammatory conditions .

Mechanism of Action

Biological Activity

Jak3/btk-IN-3 is a compound that targets Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK), both of which are critical in various signaling pathways associated with immune responses and hematological malignancies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, selectivity, and therapeutic potential.

JAK3 and BTK Inhibition
Jak3 is primarily involved in the signaling pathways of cytokines that utilize the common gamma chain, while BTK plays a vital role in B-cell receptor signaling. The inhibition of these kinases can lead to decreased activation of downstream signaling pathways, such as the STAT5 pathway, which is crucial for T-cell proliferation and survival.

Pharmacodynamics

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on both JAK3 and BTK. For instance, ritlecitinib, a similar compound, showed a maximal median JAK3 target occupancy of 72% at a dose of 50 mg, with a significant reduction in pSTAT5 levels following interleukin 15 stimulation . Additionally, it was noted that ritlecitinib maintained high target occupancy for BTK throughout a 48-hour period, indicating sustained inhibition which could be beneficial in chronic conditions .

Selectivity Profile

The selectivity of this compound is crucial for minimizing off-target effects. In comparative analyses, compounds like RB1 have demonstrated high selectivity for JAK3 with an IC50 value of 40 nM while showing minimal activity against other kinases . This selective inhibition is essential for reducing potential side effects associated with broader kinase inhibition.

Case Studies and Clinical Findings

  • Rheumatoid Arthritis : In a study focused on rheumatoid arthritis, dual inhibitors targeting both JAK3 and BTK showed promising results in reducing inflammation and improving clinical outcomes. The compounds exhibited strong inhibitory activities against both targets, suggesting their potential as effective treatments for autoimmune disorders .
  • Chronic Lymphocytic Leukemia (CLL) : Acalabrutinib, another BTK inhibitor with JAK3 activity, was evaluated in patients with CLL. Results indicated that high occupancy of BTK correlated with reduced phosphorylation of downstream targets involved in cell survival pathways. The study highlighted the importance of maintaining target occupancy to achieve therapeutic efficacy .

Data Tables

CompoundTarget KinasesIC50 (nM)Selectivity Profile
This compoundJAK3, BTKTBDHigh selectivity for JAK3
RitlecitinibJAK3, TECTBD>94% occupancy at therapeutic doses
AcalabrutinibBTK30-56>100× more selective than Ibrutinib

Q & A

Q. What are the primary biological targets of JAK3/BTK-IN-3, and how are they experimentally validated?

this compound is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK), both critical in immune signaling pathways. Experimental validation typically involves kinase inhibition assays (e.g., HTRF-based kinase activity profiling) to measure IC50 values against purified JAK3 and BTK enzymes. Cell-based models, such as primary immune cells or reporter assays, further confirm target engagement by assessing phosphorylation status of downstream effectors (e.g., STAT5 for JAK3, PLCγ2 for BTK) using Western blotting or flow cytometry .

Q. What in vitro models are appropriate for initial evaluation of this compound’s efficacy in autoimmune disease contexts?

Primary human B cells, T cells, or monocytes are commonly used to assess functional effects on cytokine production (e.g., IL-2, IFN-γ) and cell proliferation. Reporter cell lines (e.g., STAT5-driven luciferase systems) provide quantitative readouts for JAK3 inhibition. For BTK-specific effects, assays measuring B-cell receptor (BCR)-mediated activation or calcium flux are recommended. Ensure models align with disease-relevant stimuli (e.g., anti-CD40/IL-4 for B-cell activation) .

Q. What are the recommended protocols for ensuring reproducibility in this compound kinase inhibition assays?

Standardize assay conditions:

  • Use consistent ATP concentrations (near Km values for each kinase).
  • Include positive controls (e.g., known inhibitors like Tofacitinib for JAK3).
  • Validate enzyme activity batches via control substrates.
  • Replicate experiments across multiple plates/days to assess inter-assay variability. Document buffer composition (e.g., Mg²⁺, DTT) and pre-incubation times to minimize batch effects .

Advanced Research Questions

Q. How can researchers design experiments to assess the synergistic effects of dual JAK3 and BTK inhibition using this compound?

Employ combination index (CI) analysis via the Chou-Talalay method:

  • Treat cells with this compound alongside selective JAK3 or BTK inhibitors (e.g., Tofacitinib, Ibrutinib) in a dose-response matrix.
  • Quantify synergy using CompuSyn software, where CI < 1 indicates synergy. Validate findings in disease-relevant models (e.g., collagen-induced arthritis for autoimmune applications) and assess downstream pathway crosstalk (e.g., STAT5 and NF-κB) .

Q. What methodological considerations are critical when reconciling contradictory data on this compound’s selectivity across different kinase panels?

Contradictions may arise from:

  • Assay conditions : ATP concentrations, enzyme isoforms, or incubation times.
  • Off-target profiling breadth : Use comprehensive panels (e.g., 400+ kinases) with orthogonal methods (e.g., CETSA for cellular target engagement).
  • Cellular context : Off-target effects may manifest only in specific cell types (e.g., endothelial cells vs. lymphocytes). Cross-validate findings using phosphoproteomics to identify unexpected targets .

Q. How should researchers approach pharmacokinetic (PK) profiling of this compound in preclinical models to inform dosing regimens?

Conduct ADME studies in rodents:

  • Measure plasma/tissue concentrations via LC-MS/MS after single-dose administration.
  • Calculate bioavailability (F%), half-life (t½), and volume of distribution (Vd).
  • Corrogate PK with pharmacodynamic (PD) markers (e.g., BTK occupancy in splenic B cells). For chronic models, assess accumulation potential and metabolite activity (e.g., CYP450-mediated transformations) .

Methodological Guidance for Data Analysis

Q. How can researchers optimize data analysis to distinguish JAK3 vs. BTK contributions in dual inhibition studies?

Use isoform-selective inhibitors as controls to dissect pathway-specific effects. For example:

  • Compare this compound’s impact on IL-7-induced STAT5 phosphorylation (JAK3-dependent) vs. BCR-induced Akt phosphorylation (BTK-dependent).
  • Apply siRNA knockdown of JAK3 or BTK in parallel to validate target specificity .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Fit data to four-parameter logistic curves (e.g., using GraphPad Prism) to calculate EC50/IC50 values. For non-linear responses, use hierarchical modeling (e.g., mixed-effects models) to account for inter-experiment variability. Report 95% confidence intervals and effect sizes to contextualize biological significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.